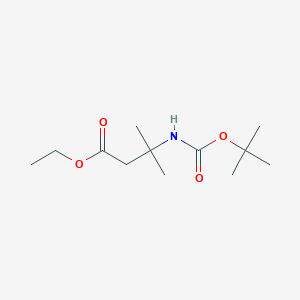
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .安全和危害
作用机制
Mode of Action
This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative. The Boc group is a common protecting group used in peptide synthesis. It prevents unwanted reactions by temporarily blocking the reactive sites of amino acids . The compound interacts with its targets by participating in peptide synthesis reactions. The Boc group is removed under specific conditions, allowing the amino acid to participate in peptide bond formation .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The Boc-protected amino acid ionic liquids, including this compound, are used as starting materials in dipeptide synthesis . The compound’s involvement in peptide synthesis suggests that it may affect protein-related biochemical pathways.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of the Boc protecting group .
Result of Action
The primary result of the action of this compound is the formation of dipeptides. Dipeptides are crucial in various biological processes, including protein synthesis and enzymatic reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group requires specific conditions, such as the presence of certain reagents and a particular pH . Furthermore, the solubility of the compound in different solvents can also affect its action. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
生化分析
Biochemical Properties
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of the Boc group. This interaction is crucial for the stepwise synthesis of peptides, allowing for the selective protection and deprotection of amino groups. Additionally, this compound can interact with other biomolecules, such as nucleophiles, through nucleophilic substitution reactions, further expanding its utility in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, the compound can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in these processes. For example, the removal of the Boc group can activate or inhibit specific enzymes, leading to changes in cellular metabolism and function. Studies have demonstrated that this compound can impact the expression of genes related to cell growth and differentiation, highlighting its potential as a tool for studying cellular mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s Boc group can be selectively cleaved by acids, resulting in the formation of a free amine. This free amine can then participate in various biochemical reactions, including the formation of peptide bonds. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under dry and cool conditions but can degrade when exposed to moisture or heat. Over time, the Boc group may hydrolyze, leading to the formation of the free amine and subsequent changes in the compound’s activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while toxic effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid and peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the Boc group and the formation of peptide bonds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are crucial for its activity and function in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s role in biochemical reactions, as it ensures that this compound is present in the appropriate cellular context to interact with its target biomolecules .
属性
IUPAC Name |
ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMKNMCSDWUFNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
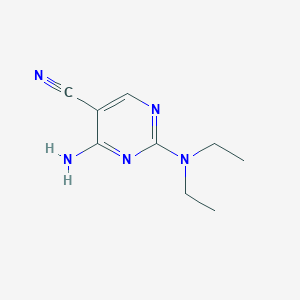



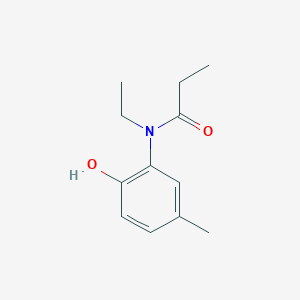
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

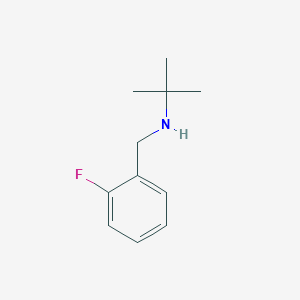
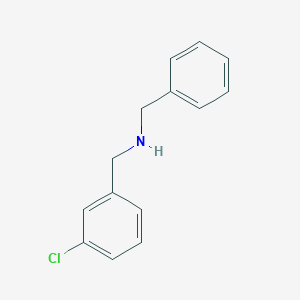

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
